molecular formula C7H8Cl2N2 B2514553 2,4-Dichloro-5-ethyl-6-methylpyrimidine CAS No. 861033-35-4

2,4-Dichloro-5-ethyl-6-methylpyrimidine

Cat. No.: B2514553
CAS No.: 861033-35-4
M. Wt: 191.06
InChI Key: IYXSIHGVSUSGLM-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-ethyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H8Cl2N2. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-ethyl-6-methylpyrimidine typically involves the chlorination of 5-ethyl-6-methylpyrimidine. One common method includes the reaction of 5-ethyl-6-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, dihydropyrimidines, and biaryl/heteroaryl derivatives .

Scientific Research Applications

2,4-Dichloro-5-ethyl-6-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-ethyl-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways depend on the specific biological context and the nature of the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4,6-Trichloropyrimidine
  • 2,4-Dichloropyrimidine

Uniqueness

2,4-Dichloro-5-ethyl-6-methylpyrimidine is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2,4-dichloro-5-ethyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXSIHGVSUSGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861033-35-4
Record name 2,4-dichloro-5-ethyl-6-methylpyrimidine
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